molecular formula C25H24Cl2N4O B12775111 2Buz9DY5A5 CAS No. 1233345-93-1

2Buz9DY5A5

Cat. No.: B12775111
CAS No.: 1233345-93-1
M. Wt: 467.4 g/mol
InChI Key: QFEOAXSFUULJCG-UHFFFAOYSA-N
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Description

The compound designated as 2Buz9DY5A5 corresponds to the chemical entity with CAS No. 7312-10-9, identified as 7-bromobenzo[b]thiophene-2-carboxylic acid (molecular formula: C₉H₅BrO₂S, molecular weight: 257.10 g/mol) . This brominated benzothiophene derivative is characterized by its aromatic heterocyclic structure, combining a sulfur-containing thiophene ring fused with a benzene ring. Key properties include:

  • Topological Polar Surface Area (TPSA): 65.54 Ų
  • GI Absorption: High
  • BBB Permeability: Confirmed
  • CYP1A2 Inhibition: Moderate activity

Its synthesis involves sulfonyl chloride-mediated bromination under reflux conditions, with purification via silica gel chromatography . Applications span pharmaceutical intermediates and materials science, particularly in designing bioactive molecules or optoelectronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes have been developed for the preparation of quinolinol analogs. Some of the well-known classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These methods involve various reaction conditions and reagents to construct the quinoline scaffold.

Industrial Production Methods

Industrial production of quinolinol analogs often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods aim to improve the efficiency, yield, and environmental impact of the synthesis processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2Buz9DY5A5 with five structurally analogous benzothiophene derivatives, ranked by similarity scores (0.85–0.93) :

Compound Name Molecular Formula Molecular Weight (g/mol) TPSA (Ų) BBB Permeability CYP Inhibition Key Structural Difference
7-Bromobenzo[b]thiophene-2-carboxylic acid (this compound) C₉H₅BrO₂S 257.10 65.54 Yes CYP1A2 Bromine substituent at position 7
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid C₁₀H₇BrO₂S 271.13 65.54 No None Methyl group at position 4
Benzo[b]thiophene-2-carboxylic acid C₉H₆O₂S 178.21 65.54 Yes None No bromine substituent
6-Methylbenzo[b]thiophene-2-carboxylic acid C₁₀H₈O₂S 192.23 65.54 No CYP2D6 Methyl group at position 6
Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid C₁₅H₆O₆S₃ 386.35 131.40 No N/A Three thiophene rings and carboxyl groups

Key Findings:

Substituent Effects on Bioactivity: The bromine atom in this compound enhances electrophilicity and binding affinity to aromatic receptors compared to non-halogenated analogs (e.g., benzo[b]thiophene-2-carboxylic acid) . Methyl groups (e.g., in 6-methyl derivatives) reduce BBB permeability due to increased hydrophobicity, whereas bromine maintains moderate lipophilicity ideal for CNS penetration .

CYP Inhibition Profile:

  • This compound selectively inhibits CYP1A2 , a cytochrome P450 enzyme involved in drug metabolism, while methyl-substituted analogs show activity against CYP2D6 . This specificity impacts drug-drug interaction risks.

Synthetic Complexity: Brominated derivatives require stringent reaction conditions (e.g., sulfonyl chloride, reflux) compared to non-halogenated analogs, which are synthesized via simpler carboxylation routes .

Functional Comparison with Non-Benzothiophene Analogs

While structurally distinct, this compound shares functional similarities with 2-aminobenzamide derivatives (e.g., histone deacetylase inhibitors):

Property This compound 2-Aminobenzamide Derivatives
Primary Application Pharmaceutical intermediates Epigenetic modulators (e.g., cancer therapy)
GI Absorption High Moderate
BBB Penetration Yes Limited
Synthetic Yield 60–75% 80–90%
  • Advantages of this compound: Superior BBB penetration makes it viable for neuroactive drug development, whereas 2-aminobenzamides excel in epigenetic targeting .

Properties

CAS No.

1233345-93-1

Molecular Formula

C25H24Cl2N4O

Molecular Weight

467.4 g/mol

IUPAC Name

7-chloro-4-[4-[3-(7-chloroquinolin-4-yl)oxypropyl]piperazin-1-yl]quinoline

InChI

InChI=1S/C25H24Cl2N4O/c26-18-2-4-20-22(16-18)28-8-6-24(20)31-13-11-30(12-14-31)10-1-15-32-25-7-9-29-23-17-19(27)3-5-21(23)25/h2-9,16-17H,1,10-15H2

InChI Key

QFEOAXSFUULJCG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=C3C=CC(=CC3=NC=C2)Cl)C4=C5C=CC(=CC5=NC=C4)Cl

Origin of Product

United States

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